molecular formula C17H17NO2 B5560300 1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one

1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one

Cat. No. B5560300
M. Wt: 267.32 g/mol
InChI Key: VDIIOHFCQUWXNG-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one, also known as THPIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THPIB belongs to the class of indole derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems One application involves the synthesis of novel heterocyclic systems, such as 7H-indolo[1,2-c][1,3]-, 5H-imidazolo[1,2-C][1,3]-, and 7H-benzimidazolo[1,2-c][1,3]-benzoxazine derivatives. These compounds are of interest due to their structural similarity to tetrahydrocannabinol, the active constituent of Cannabis sativa Linn, and their potential central nervous system (CNS) activity (V. Mahesh, M. Maheswari, Rakesh K Sharma, Rashmi Sharma, 1985).

Catalytic Dehydrogenation of Nitrogen Heterocycles Another significant application is in catalytic dehydrogenation of nitrogen heterocycles, where the versatility of iridium catalysts in facilitating the dehydrogenation process without the need for stoichiometric oxidants or sacrificial hydrogen acceptors highlights the potential of these compounds in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals with improved atom economy and reduced environmental impact (Jianjun Wu, Dinesh Talwar, Steven Johnston, Ming Yan, Jianliang Xiao, 2013).

Silicon-Directed Cyclization Silicon-directed oxa-Pictet-Spengler cyclization represents another research avenue, where the synthesis of tetrahydro-pyrano[3,4-b]indoles from 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols and various ketones or aldehydes is explored. This method showcases the role of silicon in directing the cyclization process, leading to the formation of complex molecular structures (Xuqing Zhang, X. Li, J. Lanter, Z. Sui, 2005).

Rhodium(III)-Catalyzed Dehydrogenative Annulation Furthermore, Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles and 2-(1H-Pyrazol-1-yl)-1H-indoles with maleimides facilitate the synthesis of highly functionalized benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones and spiro[isoindolo[2,1-a]indole-6,3'-pyrrolidine]-2',5'-diones. This methodology demonstrates broad substrate scope and functional group tolerance, offering a scalable and operationally simple approach for the synthesis of complex structures with potential applications in photophysical studies (V. Shinde, Krishnan Rangan, Dalip Kumar, Anil Kumar, 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended applications. These could range from medicinal chemistry if the compound has therapeutic potential, to materials science if the compound has unique physical properties .

properties

IUPAC Name

1-(oxan-2-ylmethyl)benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17-14-8-3-5-12-6-4-9-15(16(12)14)18(17)11-13-7-1-2-10-20-13/h3-6,8-9,13H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIIOHFCQUWXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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